

# vapor pressure curve of Tetraethylsilane

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## Compound of Interest

Compound Name: **Tetraethylsilane**

Cat. No.: **B1293383**

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An In-depth Technical Guide to the Vapor Pressure Curve of **Tetraethylsilane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure characteristics of **Tetraethylsilane** (C<sub>8</sub>H<sub>20</sub>Si). The information presented herein is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and logical workflows to support advanced applications and studies involving this compound.

## Vapor Pressure Data

The vapor pressure of **tetraethylsilane** has been determined and can be accurately represented by the Antoine equation. The parameters for this equation, as provided by the National Institute of Standards and Technology (NIST), are based on experimental data from Stull (1947) and are applicable over a temperature range of 272 K to 426 K.[\[1\]](#)

The Antoine equation is given as:

$$\log_{10}(P) = A - (B / (T + C))$$

Where:

- P is the vapor pressure in bar
- T is the temperature in Kelvin (K)

- A, B, and C are the Antoine coefficients

Table 1: Antoine Equation Parameters for **Tetraethylsilane**[1]

Coefficient	Value
A	4.35089
B	1682.102
C	-39.324

Using these parameters, the vapor pressure of **tetraethylsilane** at various temperatures can be calculated. A selection of these calculated values is presented in Table 2 for quick reference. For comparison, a commonly cited experimental value is approximately 5 mmHg at 20°C (293.15 K).[2]

Table 2: Vapor Pressure of **Tetraethylsilane** at Selected Temperatures

Temperature (°C)	Temperature (K)	Vapor Pressure (kPa)	Vapor Pressure (mmHg)
0	273.15	1.55	11.63
10	283.15	2.81	21.08
20	293.15	4.80	36.00
30	303.15	7.85	58.88
40	313.15	12.44	93.31
50	323.15	19.11	143.34
60	333.15	28.53	214.00
70	343.15	41.53	311.50
80	353.15	58.98	442.39
90	363.15	81.82	613.70
100	373.15	111.08	833.17
153	426.15	101.3 (approx. boiling pt.)	760 (approx. boiling pt.)

## Experimental Protocols for Vapor Pressure Determination

While the specific experimental setup used by Stull in his 1947 publication is not detailed in readily available literature, the determination of vapor pressure for liquids like **tetraethylsilane** is typically accomplished using established methods such as the static method or ebulliometry. A generalized protocol for the static method, a common and accurate technique, is described below.

### Principle of the Static Method

The static method involves placing a pure, degassed sample of the liquid in a thermostatically controlled, evacuated vessel. The system is allowed to reach thermal and phase equilibrium, at

which point the pressure of the vapor in the headspace is measured directly. This process is repeated at various temperatures to establish the vapor pressure curve.

## Apparatus

- **Equilibrium Cell:** A glass or metal container capable of holding the sample and withstanding vacuum.
- **Vacuum System:** A vacuum pump capable of evacuating the system to a low pressure, typically below 1 Pa.
- **Pressure Measurement Device:** A calibrated pressure transducer or manometer suitable for the expected pressure range.
- **Thermostatic Bath:** A liquid bath or oven capable of maintaining a stable and uniform temperature ( $\pm 0.1$  K).
- **Temperature Measurement Device:** A calibrated thermometer or thermocouple to accurately measure the temperature of the sample.
- **Degassing Equipment:** Freeze-pump-thaw apparatus or an ultrasonic degasser.

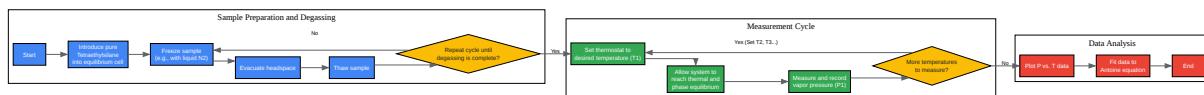
## Generalized Procedure

- **Sample Preparation:** A pure sample of **tetraethylsilane** is introduced into the equilibrium cell.
- **Degassing:** The sample is thoroughly degassed to remove any dissolved volatile impurities, primarily air. This is a critical step and is often achieved by several freeze-pump-thaw cycles. The sample is frozen using a cryogenic bath (e.g., liquid nitrogen), the headspace is evacuated, and then the sample is allowed to thaw, releasing dissolved gases which are then pumped away. This cycle is repeated until the residual pressure in the system no longer changes.
- **Temperature Equilibration:** The equilibrium cell is placed in the thermostatic bath set to the desired temperature. The system is allowed to reach thermal equilibrium, ensuring the sample and the vapor are at a constant and uniform temperature.

- Vapor Pressure Measurement: Once the system is at equilibrium, the pressure of the vapor in the headspace is recorded.
- Data Collection: The temperature is then changed to a new setpoint, and the system is allowed to re-equilibrate before the next pressure measurement is taken. This process is repeated for a range of temperatures to generate a set of temperature-pressure data points.
- Data Analysis: The collected data is then plotted and can be fitted to a vapor pressure equation, such as the Antoine equation, to determine the coefficients.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the vapor pressure of **tetraethylsilane** using the static method.



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Caption: Workflow for vapor pressure determination by the static method.

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## References

- 1. mindat.org [mindat.org]
- 2. researchgate.net [researchgate.net]
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